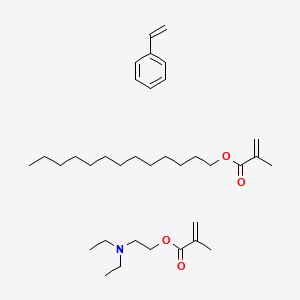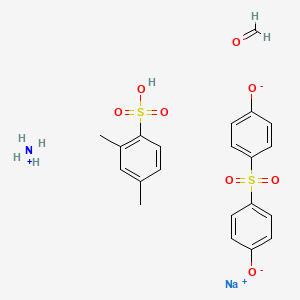
Azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate is a complex chemical compound with the molecular formula C21H24NNaO8S2 and a molecular weight of 505.537 g/mol . This compound is known for its unique structure, which includes components such as 2,4-dimethylbenzenesulfonic acid, formaldehyde, and 4-(4-oxidophenyl)sulfonylphenolate. It is used in various industrial and scientific applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate involves several steps. The primary components, 2,4-dimethylbenzenesulfonic acid and formaldehyde, undergo a series of reactions to form the final compound. The reaction conditions typically include controlled temperatures and the presence of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful mixing of reactants, maintaining specific temperatures, and using industrial-grade catalysts to accelerate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and experiments to study its effects on biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biochemical and physiological changes, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Disodium 4-formyl-1,3-benzenedisulfonate: Similar in structure but differs in the presence of formyl groups.
Sodium 4-formylbenzenesulfonate: Contains a formyl group and a sulfonate group, similar to the target compound.
Mordant Red 21: A dye with a similar sulfonate structure but used primarily in textile applications.
Uniqueness
Azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate is unique due to its specific combination of components, which confer distinct chemical properties and applications.
Propiedades
Número CAS |
68516-87-0 |
|---|---|
Fórmula molecular |
C21H24NNaO8S2 |
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate |
InChI |
InChI=1S/C12H10O4S.C8H10O3S.CH2O.H3N.Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;1-6-3-4-8(7(2)5-6)12(9,10)11;1-2;;/h1-8,13-14H;3-5H,1-2H3,(H,9,10,11);1H2;1H3;/q;;;;+1/p-1 |
Clave InChI |
KRPDJBGZFNMNKY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)O)C.C=O.C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[NH4+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
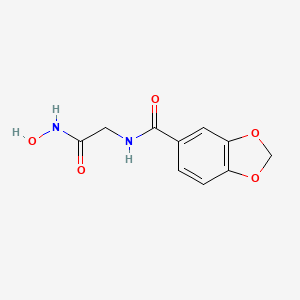
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
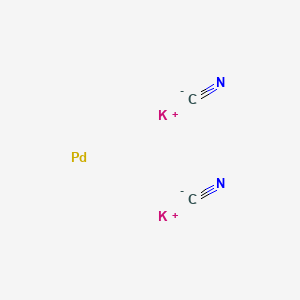
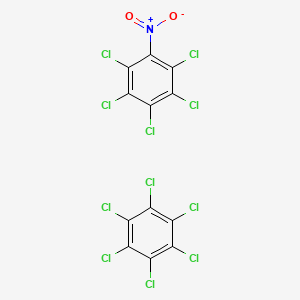
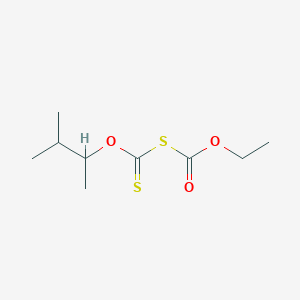
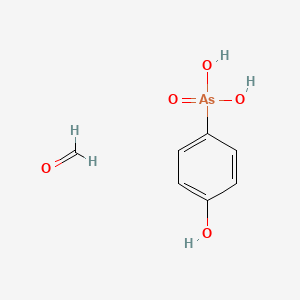
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
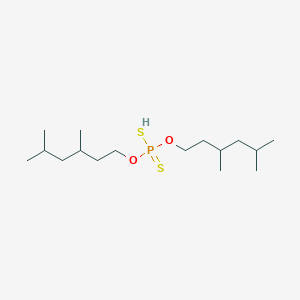

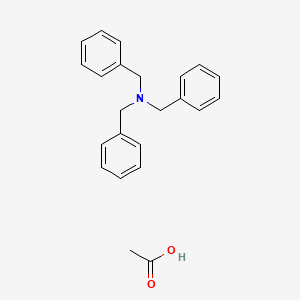
![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
